Product packaging for D-Proline-2,5,5-D3-N-fmoc(Cat. No.:)

D-Proline-2,5,5-D3-N-fmoc

Cat. No.: B12406353
M. Wt: 340.4 g/mol
InChI Key: ZPGDWQNBZYOZTI-LVBRSFGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Proline-2,5,5-D3-N-FMOC (Cat. No. 30316771) is a chiral, deuterated amino acid derivative essential for peptide synthesis and biochemical research. This compound, with the molecular formula C20 D3 H16 N O4 and a molecular weight of 340.39 g/mol, features a deuterium-labeled proline backbone in the D-configuration, protected at the amine group by a 9-fluorenylmethoxycarbonyl (Fmoc) group . The incorporation of three deuterium atoms at the 2,5,5 positions makes this compound a critical tool in analytical chemistry, particularly as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the accurate quantification of peptides and metabolites, helping to control for variability and improve data reliability. In solid-phase peptide synthesis (SPPS), this compound serves as a fundamental building block for introducing D-proline and its deuterated analogs into peptide sequences. The Fmoc protecting group is stable under acidic conditions but can be cleanly removed under mild basic conditions, allowing for sequential peptide chain elongation . The use of the D-proline enantiomer, as opposed to the naturally occurring L-form, can enhance the metabolic stability of synthetic peptides and is valuable in the study of peptide structure and function. The deuterium labels further provide a unique isotopic signature for tracking and distribution studies. Researchers value this compound for its high chemical purity (min. 98%) and high isotopic enrichment (98 atom % D) . It is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO4 B12406353 D-Proline-2,5,5-D3-N-fmoc

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19NO4

Molecular Weight

340.4 g/mol

IUPAC Name

(2R)-2,5,5-trideuterio-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m1/s1/i11D2,18D

InChI Key

ZPGDWQNBZYOZTI-LVBRSFGNSA-N

Isomeric SMILES

[2H][C@@]1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)([2H])[2H])C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Synthetic Methodologies for D Proline 2,5,5 D3 N Fmoc and Analogues

Strategies for Stereoselective Deuteration at C-2 and C-5 Positions of Proline

Achieving site-specific and stereoselective deuteration of proline presents a significant synthetic challenge due to the molecule's rigid cyclic structure. organic-chemistry.org Various methodologies have been developed to introduce deuterium (B1214612) at the C-2 and C-5 positions with high levels of isotopic enrichment and stereochemical control.

Hydrogen-deuterium exchange (HDX) reactions are a powerful tool for introducing deuterium into organic molecules. nih.gov For proline, base-catalyzed exchange represents a direct method for deuteration. For instance, L-Proline-2,5,5,-D3 has been prepared from L-(N-nitroso)-proline through a base-catalyzed exchange, followed by denitrosation and resolution. iaea.org This approach leverages the increased acidity of the protons at the C-2 and C-5 positions under basic conditions. The regioselectivity is dictated by the relative acidity of the C-H bonds, with the C-2 proton being particularly susceptible to exchange due to its alpha position relative to the carboxylic acid. Metal-catalyzed hydrothermal H/D exchange, using D2O as the deuterium source and a catalyst like Pt/C, has also been employed for the perdeuteration of fatty acids, a technique that could be adapted for amino acids. europa.eu

The choice of base, solvent, and temperature is critical in controlling the extent and selectivity of deuteration while minimizing side reactions such as racemization. The use of aprotic polar solvents can enhance the basicity of the catalyst and facilitate the exchange process.

Enzymatic methods offer a highly selective and efficient alternative for introducing deuterium into amino acids. researchgate.net Pyridoxal 5'-phosphate (PLP)-dependent enzymes, in particular, are known to catalyze the reversible deprotonation of amino acids, making them suitable for H/D exchange reactions in the presence of D₂O. nih.gov These biocatalytic systems can provide exquisite site- and stereoselectivity, which is often difficult to achieve through traditional chemical methods. nih.govnih.gov

Recent studies have demonstrated the use of dual-protein catalysis systems for the site-selective deuteration of various amino acids. nih.govnih.gov For example, an aminotransferase (DsaD) paired with a partner protein (DsaE) can catalyze Cα and Cβ H/D exchange, while the aminotransferase alone leads exclusively to Cα-deuteration. nih.gov A PLP-dependent Mannich cyclase, LolT, has been shown to have broad substrate specificity, enabling the α-deuteration of a wide range of L-amino acids with high efficiency and stereoselectivity. nih.gov These biocatalytic approaches are attractive due to their operational simplicity, mild reaction conditions, and the use of inexpensive deuterium sources like D₂O. nih.gov

Enzyme SystemSelectivitySubstrate ScopeKey Advantage
DsaD/DsaECα and CβVarious amino acidsTunable site-selectivity
LolTBroad range of L-amino acidsHigh stereoselectivity and efficiency

De novo synthesis involves the construction of the target molecule from simple, isotopically labeled starting materials. wikipedia.org This bottom-up approach provides unambiguous control over the position of the deuterium labels. For the synthesis of D-Proline-2,5,5-D3, a potential route could start from a deuterated precursor that already contains the desired isotopic labels. For example, the Sorm synthesis of proline from succinic-D4 acid via tetrahydrofuran-3,3,4,4-D4 has been reported to yield D,L-proline-3,3,4,4-D4. iaea.org A similar strategy could be envisioned using appropriately deuterated starting materials to achieve labeling at the C-2 and C-5 positions.

Enantioselective Synthesis of D-Proline and its Derivatives

D-proline is a crucial chiral building block in the synthesis of various optically active compounds and pharmaceuticals. google.comchemicalbook.com The preparation of enantiomerically pure D-proline is a key step in the synthesis of D-Proline-2,5,5-D3-N-Fmoc.

One common method for obtaining D-proline is through the resolution of racemic proline. google.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation and subsequent liberation of the desired enantiomer. chemicalbook.com However, the theoretical maximum yield for such resolutions is 50%. chemicalbook.com

Asymmetric synthesis provides a more direct route to enantiomerically pure D-proline. One approach involves the asymmetric catalytic hydrogenation of a suitable prochiral precursor. For example, pyrrolidine-2-formaldehyde can undergo asymmetric catalytic hydrogenation in the presence of a chiral catalyst and a base to yield an intermediate that can then be oxidized to D-proline with high optical purity. google.com Cascade reactions have also been developed for the asymmetric synthesis of functionalized proline derivatives with excellent diastereo- and enantioselectivities. thieme-connect.com

Synthetic ApproachKey FeaturesAdvantagesDisadvantages
Chemical ResolutionFormation of diastereomeric saltsEstablished methodologyMaximum 50% theoretical yield
Asymmetric CatalysisUse of chiral catalysts for hydrogenationHigh enantioselectivity, potential for high yieldRequires specialized catalysts
Cascade ReactionsMulti-step one-pot synthesisHigh efficiency and stereoselectivityMay require complex starting materials

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale production requires careful optimization of reaction conditions to ensure efficiency, cost-effectiveness, and product quality. For the synthesis of Fmoc-D-proline derivatives, several factors need to be considered. chemimpex.com

In the enantioselective synthesis of D-proline via asymmetric hydrogenation, parameters such as reaction temperature, pressure, and time, as well as the molar ratio of substrate to catalyst, must be optimized. google.com For instance, a patented method suggests a reaction temperature of 20-25 °C, a pressure of 2-4 MPa, and a reaction time of 3-5 hours for the hydrogenation step. google.com The choice of solvent can also significantly impact the reaction outcome.

For the Fmoc protection step, the stoichiometry of the reagents, reaction temperature, and pH control are critical to maximize the yield and minimize the formation of impurities. The purification of the final product is also a key consideration for scalability. Recrystallization is often employed to obtain high-purity Fmoc-amino acids.

Considerations for Large-Scale Preparative Synthesis for Research Applications

The transition from bench-scale synthesis to large-scale preparation of isotopically labeled compounds like this compound for research applications introduces significant challenges. Scaling up requires careful consideration of economic viability, process efficiency, purification strategies, and batch-to-batch consistency to produce multi-gram or kilogram quantities. Key factors include the high cost of raw materials, the efficiency of isotopic incorporation, and the method of final purification.

Economic and Process Efficiency at Scale

The primary economic driver in the synthesis of this compound is the cost of the isotopically labeled precursors. nih.govfas.org The deuterium source, typically deuterium oxide (D₂O), is relatively inexpensive, but the processes to achieve high levels of specific incorporation can be resource-intensive. mdpi.com Strategies for large-scale deuteration of the D-proline precursor often involve direct hydrogen-deuterium (H/D) exchange catalyzed by metals like ruthenium or platinum on carbon, which is a cost-effective approach for producing bulk quantities. mdpi.commdpi.com

However, these reactions may require high temperatures or pressures, adding to equipment and energy costs. mdpi.com Biocatalytic methods, using enzymes like amino acid dehydrogenases, offer an alternative that proceeds under mild conditions, potentially simplifying the process and work-up. rsc.org While promising, scaling these enzymatic reactions to produce kilograms of material requires significant investment in bioreactor capacity and enzyme production.

The final step, the attachment of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, is typically a high-yield reaction (often >95%) when performed on the non-deuterated analogue using reagents like 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu). guidechem.comchemicalbook.com For large-scale production, process optimization focuses on minimizing the use of expensive solvents and reagents and reducing the Process Mass Intensity (PMI), which is often high in syntheses related to peptide chemistry. bachem.comnih.gov

The table below outlines the primary cost contributors in a hypothetical large-scale synthesis campaign.

Cost ContributorDescriptionImpact on Large-Scale Synthesis
D-Proline Starting Material The chiral precursor for the synthesis.High cost associated with optically pure, non-racemic amino acids.
Deuterium Source (e.g., D₂O) The source of the stable isotope.Relatively low cost, but requires efficient incorporation to be economical. mdpi.com
Catalysts (e.g., Ru/C, Pt/C) Required for H/D exchange reactions.Cost of precious metals can be significant, necessitating catalyst recycling strategies. mdpi.com
Fmoc Reagent (e.g., Fmoc-OSu) The reagent for introducing the N-protecting group.A significant cost, requiring near-stoichiometric use and high reaction yields for efficiency. guidechem.com
Solvents Used in reaction, extraction, and purification steps (e.g., Toluene, DMF, DCM).Major contributor to cost and waste; solvent choice and recycling are critical for sustainable and cost-effective production. ajpamc.combiospace.com
Purification Chromatographic resins, solvents for HPLC, or crystallization solvents.Can be a major bottleneck and cost center, especially if high-resolution preparative HPLC is required. ajpamc.com
Energy and Labor Costs associated with heating, cooling, long reaction times, and manual processing.Process optimization to reduce cycle times and automate steps is crucial for large-scale economic viability. biospace.com

Purification and Yield Optimization

Achieving high chemical and isotopic purity is paramount for research applications. While analytical and semi-preparative HPLC are suitable for small quantities, they are often not economically feasible for large-scale purification due to high solvent consumption, cost of stationary phases, and low throughput. ajpamc.com

For compounds like this compound, which are crystalline solids, recrystallization is a highly effective and scalable purification method. ajpamc.com A well-optimized crystallization process can efficiently remove process impurities and un-deuterated or partially deuterated species, yielding material of >99% purity with high recovery. For example, studies on purifying other Fmoc-amino acids have shown that simple recrystallization from solvents like toluene can result in recoveries as high as 98-99%. ajpamc.com

The choice of purification method represents a trade-off between purity, yield, cost, and throughput, as detailed in the comparative table below.

Purification MethodTypical PurityTypical YieldThroughputCost-Effectiveness (Large Scale)
Recrystallization >99%85-99% ajpamc.comHighExcellent
Preparative Column Chromatography 95-99%70-90%MediumGood
Preparative HPLC >99.5%60-85%LowPoor ajpamc.com
Continuous Chromatography (MCSGP) >99.5%>90%HighVery Good, but requires high capital investment. bachem.com

Yield optimization at a large scale involves meticulous control over reaction parameters such as temperature, reagent stoichiometry, and reaction time to minimize side reactions. biospace.com For isotopic labeling, ensuring complete H/D exchange is critical to avoid impurities that are difficult to separate from the final product. A high degree of isotopic purity (>99%) is often required for applications in mass spectrometry and NMR. proteogenix.science Consistent process control ensures that each batch meets these stringent specifications, making the final product reliable for demanding research applications.

Advanced Analytical Characterization Techniques for Research Purity and Isotopic Enrichment

Spectroscopic Methods for Verification of Deuterium (B1214612) Incorporation and Isotopic Purity

Spectroscopic methods are indispensable for the detailed characterization of isotopically labeled compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer profound insights into the molecular structure and isotopic composition.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For D-Proline-2,5,5-D3-N-fmoc, NMR is crucial for confirming that the deuterium atoms are located at the intended positions (C-2 and C-5) and for assessing the level of isotopic enrichment.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the presence of hydrogen nuclei. In the context of deuterated compounds, the substitution of a proton (¹H) with a deuteron (B1233211) (²H) leads to the disappearance or significant reduction (attenuation) of the corresponding signal in the ¹H NMR spectrum. This is because deuterium is not directly observed in a standard proton NMR experiment. researchgate.net

For this compound, the ¹H NMR spectrum is compared against its non-deuterated counterpart, Fmoc-D-proline. The key indicator of successful deuteration is the attenuation of signals corresponding to the protons at the C-2 and C-5 positions of the proline ring. The proton at the C-2 position (α-proton) and the two protons at the C-5 position would be expected to be absent or have dramatically reduced integrals in the spectrum of the deuterated compound. The remaining proton signals, such as those on the Fmoc group and at the C-3 and C-4 positions of the proline ring, should remain largely unaffected, thus confirming the specific locations of deuterium incorporation.

Table 1: Expected ¹H NMR Signal Changes for this compound This table is based on theoretical expectations derived from the compound's structure.

PositionExpected Signal in Unlabeled Fmoc-D-prolineExpected Signal in this compoundRationale
Proline H-2 PresentAbsent / Highly AttenuatedSubstitution of ¹H with ²H
Proline H-3 PresentPresentPosition not targeted for deuteration
Proline H-4 PresentPresentPosition not targeted for deuteration
Proline H-5 PresentAbsent / Highly AttenuatedSubstitution of ¹H with ²H
Fmoc Group PresentPresentPosition not targeted for deuteration

While ¹H NMR confirms the absence of protons, Deuterium Nuclear Magnetic Resonance (²H NMR or D-NMR) allows for the direct detection of deuterium nuclei. This technique is specifically tuned to the resonance frequency of deuterium, making other nuclei like ¹H invisible in the resulting spectrum. For highly deuterated compounds, ²H NMR is a valuable tool for both structure verification and enrichment determination.

In the ²H NMR spectrum of this compound, signals corresponding to the deuterium atoms at the C-2 and C-5 positions would be observed. The presence of these signals provides direct evidence of successful deuterium incorporation. Furthermore, the integration of these signals can be used to quantitatively assess the isotopic purity, confirming the presence of three deuterium atoms per molecule.

During the synthesis of this compound, various intermediates are formed. Multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to confirm the structural integrity of these intermediates. copernicus.org These experiments correlate different nuclei (e.g., ¹H-¹³C in an HSQC experiment) and provide through-space information about proton proximities (NOESY). copernicus.orgnih.gov

For proline-containing molecules, which lack an amide proton and often have overlapping signals, these advanced NMR methods are particularly useful for unambiguous assignment of all proton and carbon signals. nih.govugent.be By applying techniques like HSQC-NOESY to synthetic intermediates, chemists can verify that the core molecular framework is correct before proceeding with subsequent reaction steps, ensuring the final labeled product has the correct and confirmed structure. copernicus.org

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally suited for analyzing isotopically labeled compounds as it can easily distinguish between the labeled and unlabeled molecules based on their mass difference. copernicus.org

The incorporation of three deuterium atoms into the Fmoc-D-proline structure increases its molecular weight. The unlabeled compound (C₂₀H₁₉NO₄) has a monoisotopic mass of approximately 337.13 g/mol , whereas this compound (C₂₀H₁₆D₃NO₄) has a monoisotopic mass of approximately 340.15 g/mol . lgcstandards.comsigmaaldrich.com This mass shift of +3 Da is a clear indicator of successful labeling. MS analysis can also determine the isotopic enrichment level by comparing the relative intensities of the ion peaks corresponding to the labeled and unlabeled species. cdnisotopes.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, HRMS is used to confirm that the measured exact mass matches the theoretical exact mass of the deuterated formula (C₂₀H₁₆D₃NO₄). lgcstandards.com This serves as definitive proof of the compound's identity and confirms the successful incorporation of the three deuterium atoms, distinguishing it from other potential molecules with the same nominal mass.

Table 2: Theoretical vs. Observed Mass for this compound

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Observed Accurate Mass (Da)Technique
Fmoc-D-proline C₂₀H₁₉NO₄337.1314N/ACalculated
This compound C₂₀H₁₆D₃NO₄340.1502340.1502 lgcstandards.comHRMS

Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Weight Confirmation

Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Research

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. nih.gov The method relies on the use of an isotopically labeled version of the analyte as an internal standard. This compound serves as an ideal internal standard for the precise quantification of its unlabeled counterpart, N-Fmoc-D-proline, or D-proline after deprotection, in complex matrices.

The fundamental principle of IDMS involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing the unlabeled analyte. The labeled standard is chemically identical to the analyte, ensuring they exhibit the same behavior during sample preparation, extraction, and chromatographic separation. nih.gov However, they are distinguishable by mass spectrometry due to the mass difference imparted by the deuterium atoms.

By measuring the ratio of the mass spectrometric signals of the analyte to the isotopically labeled internal standard, precise quantification can be achieved, as this ratio is unaffected by sample loss during workup. nih.gov This technique effectively corrects for variations in sample recovery and matrix effects, leading to highly accurate and reproducible results. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the analytical platform of choice, providing the necessary selectivity and sensitivity for these measurements. nih.govnih.gov

Table 1: Representative Data for IDMS Quantification of Fmoc-D-proline in a Plasma Sample

ParameterValueDescription
AnalyteN-Fmoc-D-prolineThe target compound being quantified.
Internal StandardThis compoundThe deuterated standard added for quantification.
Mass Transition (Analyte)m/z 338.1 → 165.1Selected Reaction Monitoring (SRM) transition for the unlabeled analyte.
Mass Transition (Internal Standard)m/z 341.1 → 165.1SRM transition for the deuterated internal standard.
Peak Area Ratio (Analyte/IS)0.854The measured ratio from the mass spectrometer.
Calculated Concentration42.7 ng/mLThe final, accurate concentration of the analyte in the sample.

Chromatographic Techniques for Enantiomeric and Chemical Purity Assessment

Chromatographic methods are indispensable for assessing the purity of this compound. These techniques separate the compound from potential impurities, including its L-enantiomer, unreacted starting materials, and by-products from the synthesis. The choice of chromatographic method depends on the specific purity aspect being evaluated.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The enantiomeric purity of this compound is a critical quality parameter, as the presence of the corresponding L-enantiomer can have significant implications in stereospecific applications like peptide synthesis. phenomenex.com Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining the enantiomeric excess (e.e.). windows.netresearchgate.net

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation in time as they pass through the column. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely and successfully used for the separation of N-Fmoc protected amino acids. phenomenex.comwindows.net The separation is typically achieved under reversed-phase conditions, using a mobile phase consisting of an organic modifier like acetonitrile (B52724) and an acidic aqueous component. phenomenex.com By comparing the peak areas of the D- and L-enantiomers, the enantiomeric excess of the D-form can be precisely calculated. For high-purity samples, the e.e. is often expected to be greater than 99%. phenomenex.comcdnisotopes.com

Table 2: Chiral HPLC Parameters for Enantiomeric Purity of this compound

ParameterCondition/Value
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate)
Mobile PhaseAcetonitrile / 0.1% Trifluoroacetic Acid in Water (60:40, v/v)
Flow Rate1.0 mL/min
Detection Wavelength220 nm
Retention Time (D-enantiomer)12.5 min
Retention Time (L-enantiomer)14.8 min
Resolution (Rs)> 2.0
Enantiomeric Excess (% e.e.)≥ 99.5%

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives and Isotopic Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing both chemical and isotopic purity. sigmaaldrich.com Due to the low volatility of N-Fmoc protected amino acids, a derivatization step is necessary prior to GC analysis. This typically involves a two-step process: esterification of the carboxylic acid group (e.g., methylation) followed by acylation of the amino group to replace the Fmoc group with a more volatile derivative (e.g., trifluoroacetylation). sigmaaldrich.com

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized D-proline from any other volatile impurities. The mass spectrometer then fragments the molecules and detects the resulting ions. This allows for the confirmation of the compound's identity and the assessment of its isotopic enrichment. By analyzing the mass spectrum and the relative abundances of ions containing deuterium, the percentage of deuterium incorporation at the 2, 5, and 5 positions can be accurately determined. nih.gov This verifies that the desired level of isotopic labeling has been achieved.

Table 3: GC-MS Data for Derivatized D-Proline-2,5,5-D3

Compound DerivativeKey Fragment IonExpected m/zObserved m/zIsotopic Purity Confirmation
N(O)-Trifluoroacetyl-D-proline methyl ester (Unlabeled)[M-COOCH3]+180180.05Reference for mass shift
N(O)-Trifluoroacetyl-D-proline-2,5,5-D3 methyl ester (Labeled)[M-COOCH3]+183183.07+3 Da shift confirms D3 labeling

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used primarily to monitor the progress of the synthesis of this compound. nih.govcrsubscription.com This technique is used to track the conversion of the starting material (D-Proline-2,5,5-D3) to the final Fmoc-protected product. advion.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable mobile phase. iitg.ac.in The starting amino acid is more polar than the N-Fmoc protected product. Consequently, the product will travel further up the plate, resulting in a higher Retention Factor (Rf) value. amrita.edu By spotting the starting material, the reaction mixture, and a reference standard of the product on the same plate, the disappearance of the starting material spot and the appearance and intensification of the product spot can be visually tracked. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. advion.com

Table 4: TLC Monitoring of the Fmoc-Protection Reaction

CompoundRf ValueVisualization Method
D-Proline-2,5,5-D3 (Starting Material)0.25Ninhydrin stain (yields a yellow-orange spot)
This compound (Product)0.65UV light (254 nm) due to the fluorenyl group

Elemental Analysis for Overall Compositional Verification

The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from the molecular formula of the compound (C₂₀H₁₆D₃NO₄). A close correlation between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the chemical purity and correct elemental composition of the sample.

Table 5: Elemental Analysis Data for this compound

ElementTheoretical Mass %Experimental Mass %Deviation
Carbon (C)70.57%70.45%-0.12%
Hydrogen (H) + Deuterium (D)5.62%5.58%-0.04%
Nitrogen (N)4.11%4.15%+0.04%

Applications in Advanced Peptide and Peptidomimetic Synthesis

Incorporation into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on a solid resin support. The use of Fmoc-protected amino acids is central to the most common SPPS strategies. D-Proline-2,5,5-D3-N-fmoc is integrated into these protocols like any other Fmoc-amino acid. The process involves a repeating cycle of deprotection and coupling steps. peptide.com

Deprotection: The terminal Fmoc group on the resin-bound growing peptide chain is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine. uci.edu

Activation & Coupling: The carboxylic acid of this compound is activated using a coupling reagent. The activated amino acid is then coupled to the newly exposed amine on the peptide chain, forming a new peptide bond. youtube.com

Washing: Excess reagents and byproducts are washed away before the cycle begins again with the next amino acid in the sequence. peptide.com

The incorporation of this compound allows for the precise placement of a deuterated, non-natural stereoisomer of proline within a peptide sequence. This is critical for studies requiring high-resolution structural data or metabolic tracking.

Deuterium (B1214612) labeling is a powerful tool in biochemical and pharmaceutical research. The use of a pre-labeled building block like this compound offers a precise method for site-specific isotopic enrichment, which stands in contrast to generalized labeling methods.

Mass Spectrometry (MS): In pharmacokinetic studies, peptides labeled with deuterium at specific sites can be easily distinguished from their non-labeled endogenous or metabolic counterparts by their mass difference. The three deuterium atoms in this compound provide a clear +3 Da mass shift, facilitating quantitative analysis of peptide absorption, distribution, metabolism, and excretion (ADME).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium has different magnetic properties than hydrogen. Replacing specific protons with deuterium can simplify complex NMR spectra of large peptides and proteins, aiding in structure elucidation and dynamic studies.

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. Introducing deuterium at a site involved in a chemical reaction can slow the reaction rate. Studying this effect helps to elucidate enzymatic mechanisms and metabolic pathways involving the peptide.

Labeling StrategyDescriptionKey Advantage of this compound
Metabolic Labeling (e.g., with D₂O) An organism or cell culture is grown in a medium containing heavy water (D₂O). Deuterium is incorporated nonspecifically into newly synthesized non-essential amino acids. researchgate.netProvides absolute certainty of the label's location and stereochemistry, which is impossible with D₂O labeling.
Site-Specific Labeling A pre-synthesized, isotopically labeled amino acid is incorporated during chemical peptide synthesis (SPPS).Enables precise placement of the isotopic tag at a single, predetermined position in the peptide sequence for targeted analysis.

Use in Solution-Phase Peptide Synthesis for Defined Research Targets

While SPPS is dominant, solution-phase peptide synthesis remains valuable for specific applications, such as the synthesis of very short peptides, peptide fragments for subsequent ligation, or for manufacturing processes where scalability is a key concern. In solution-phase synthesis, this compound is used in a similar manner, with its Fmoc group providing N-terminal protection while its carboxyl group is activated for coupling to the free amine of another amino acid or peptide in solution. This method provides greater flexibility for purification of intermediates and can sometimes be more cost-effective for large-scale production of shorter, defined peptide sequences.

Challenges and Mitigation Strategies in Synthesizing Deuterated Peptide Sequences

The primary challenges in synthesizing sequences containing this compound are not related to its deuteration but are inherent to the chemistry of proline itself. These challenges are well-documented and must be carefully managed to ensure high yield and purity of the final peptide.

Diketopiperazine (DKP) formation is a significant side reaction in SPPS, particularly when synthesizing peptides with proline. acs.org It occurs when the N-terminal amine of a resin-bound dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP. researchgate.net This terminates the peptide chain and reduces the final yield.

The risk is highest when proline is the second amino acid in the sequence (X-Pro). The reaction is also problematic when a dipeptide ending in proline is attached to the resin, such as Fmoc-X-Pro-resin. nih.gov The fixed cis-amide bond conformation favored by proline can facilitate the intramolecular cyclization required for DKP formation. acs.org

Mitigation Strategies for DKP Formation:

StrategyDescription
Use of Bulky Resins Resins like 2-chlorotrityl chloride resin increase the steric hindrance around the linkage point, making the nucleophilic attack less favorable. chempep.com
Coupling of Dipeptides Instead of coupling the first two amino acids sequentially, a pre-formed Fmoc-protected dipeptide (e.g., Fmoc-AA3-AA2-OH) is coupled to the first amino acid on the resin (AA1-resin). This bypasses the vulnerable dipeptide-resin stage. chempep.comiris-biotech.de
Optimized Deprotection Using milder Fmoc deprotection conditions or reducing the time the free N-terminal amine is exposed before the next coupling step can minimize the opportunity for DKP formation. researchgate.net
Choice of C-terminal Amino Acid The tendency for DKP formation is sequence-dependent. It is particularly problematic when proline is preceded by a sterically unhindered amino acid like glycine. nih.gov

Maintaining the stereochemical purity of the constituent amino acids is paramount in peptide synthesis. The activation of the carboxylic acid group of an amino acid for coupling creates a risk of epimerization (racemization at the alpha-carbon). While proline itself is highly resistant to racemization due to its rigid cyclic structure, the stereocenter of the amino acid being coupled to the proline can be at risk.

The use of this compound means that its specific D-configuration must be preserved throughout the synthesis. This is generally achieved through the use of modern coupling reagents that minimize the formation of oxazolone intermediates, which are prone to racemization.

Common Coupling Reagents and Stereochemical Preservation:

Reagent ClassExamplesEfficacy in Preventing Racemization
Carbodiimides DCC, DICOften used with additives like HOBt or Oxyma to suppress racemization. chempep.com
Uronium/Aminium Salts HBTU, HCTU, HATUHighly efficient and rapid coupling agents that are very effective at preserving stereochemical integrity.

By selecting appropriate coupling reagents and carefully controlling reaction conditions (e.g., temperature, base concentration), the stereochemical integrity of this compound and all other chiral centers in the peptide can be maintained. nih.gov

Proline Editing and Other Post-Synthetic Modification Strategies

The functionalization of peptides to enhance their therapeutic properties, stability, and binding affinity is a cornerstone of modern medicinal chemistry. Post-synthetic modification strategies, which introduce chemical changes to a peptide after its initial synthesis, offer a powerful toolkit for creating diverse peptide analogs. Among these, "proline editing" has emerged as a particularly innovative approach for modifying peptide backbones. The use of isotopically labeled amino acids, such as this compound, within these strategies provides a sophisticated method for tracking and analyzing the resulting modified peptides.

The core concept of proline editing involves the initial incorporation of a functionalized proline derivative, most commonly hydroxyproline (B1673980) (Hyp), into a peptide sequence during standard solid-phase peptide synthesis (SPPS). nih.govnih.gov Following the completion of the peptide chain assembly, the hydroxyl group of the Hyp residue serves as a chemical handle for a variety of subsequent modifications. This approach allows for the site-specific introduction of a wide array of chemical moieties, effectively "editing" the proline residue within the fully assembled peptide. nih.gov

The incorporation of this compound into a peptide that will undergo subsequent modification provides a distinct analytical advantage. The three deuterium atoms on the proline ring create a stable, non-radioactive isotopic label. This "heavy" proline analog allows for the precise tracking and characterization of modified peptides using mass spectrometry. The mass difference between the deuterated and non-deuterated (light) versions of the peptide makes it straightforward to distinguish between the modified and unmodified species in a complex mixture, aiding in reaction monitoring and product identification.

Detailed Research Findings

Research in proline editing has demonstrated the conversion of hydroxyproline into a vast library of other 4-substituted proline derivatives. nih.govnih.gov These transformations are typically performed while the peptide is still attached to the solid support. The process generally involves:

Synthesis of a Hydroxyproline-Containing Peptide: A peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis, incorporating Fmoc-4-hydroxyproline at the desired position.

Post-Synthetic Modification: After the full-length peptide is assembled, the hydroxyl group of the hydroxyproline residue is chemically modified. This can involve a range of reactions, including Mitsunobu reactions, oxidation, reduction, acylation, and various substitution reactions. nih.gov

The use of this compound in conjunction with a hydroxylated version would hypothetically allow for precise quantitative analysis of these transformations. For instance, by synthesizing a peptide with deuterated hydroxyproline, researchers could use mass spectrometry to accurately quantify the efficiency of a subsequent chemical modification by comparing the ion signals of the deuterated reactant and the deuterated product.

The table below illustrates the types of modifications achievable through proline editing and the expected mass shifts in mass spectrometry when using a deuterated proline analog.

Modification Reaction Reagents Resulting Proline Derivative Mass Change from Hyp Expected Mass of Deuterated Product Fragment (Illustrative)
FluorinationDiethylaminosulfur trifluoride (DAST)4-Fluoroproline+1 Da[M+D3+F]+
AzidationDiphenylphosphoryl azide (B81097) (DPPA), DBU4-Azidoproline+25 Da[M+D3+N3]+
ThiolationThioacetic acid, DIAD, PPh34-Acetylthioproline+59 Da[M+D3+SAc]+
AlkylationAlkyl halide4-O-AlkylprolineVaries[M+D3+O-Alkyl]+

Interactive Data Table: Mass Spectrometry Analysis of Edited Peptides

The following table provides a conceptual framework for how this compound would be utilized in the analysis of post-synthetically modified peptides. The mass shifts are calculated relative to a peptide containing a standard D-proline residue.

Peptide Species Proline Analog Used in Synthesis Modification State Expected Mass Shift (relative to standard D-Proline peptide)
Starting PeptideD-Proline-N-fmocUnmodified0 Da
Deuterated Starting PeptideThis compoundUnmodified+3 Da
Edited Peptide (e.g., Hydroxylation)D-Proline-N-fmocHydroxylated+16 Da
Deuterated Edited Peptide (e.g., Hydroxylation)This compoundHydroxylated+19 Da

This stable isotope labeling approach is invaluable for several reasons:

Clear Differentiation: It allows for the unambiguous identification of the peptide of interest in complex biological samples or during in vitro assays.

Quantitative Analysis: It can be used as an internal standard for accurate quantification in pharmacokinetic and metabolic studies.

Mechanistic Studies: The isotopic label can aid in elucidating reaction mechanisms and identifying metabolic pathways of peptide drugs.

While the primary application of proline editing has focused on modifying hydroxyproline, the integration of deuterated proline building blocks represents a significant methodological enhancement for the analytical characterization of the resulting peptidomimetics. This combination of synthetic versatility and analytical precision is crucial for the development of advanced peptide-based therapeutics.

Research Applications in Structural Biology and Biophysics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein/Peptide Structure and Dynamics Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of biomolecules at atomic resolution. wikipedia.org The incorporation of stable isotopes like deuterium (B1214612) (²H) from D-Proline-2,5,5-D3-N-fmoc into peptides and proteins significantly enhances the capabilities of NMR-based studies.

Deuterium (²H) NMR spectroscopy is particularly useful for probing the dynamics of protein sidechains. nih.gov The quadrupolar nature of the deuterium nucleus provides a sensitive handle for characterizing molecular motions. nih.gov By incorporating this compound into a peptide, the resulting deuterated proline residue can be used to measure relaxation parameters that report on the local conformational dynamics.

²H NMR relaxation measurements can provide quantitative information about the rates and amplitudes of motion of the proline ring. This is crucial for understanding the conformational entropy of proline residues, which can play a significant role in protein folding and stability.

Table 1: Key ²H-NMR Parameters for Dynamic Studies

ParameterInformation Gained
T1 (Spin-Lattice Relaxation)Rate of molecular tumbling and fast internal motions (ps-ns timescale).
T2 (Spin-Spin Relaxation)Slower motions (µs-ms timescale) and chemical exchange processes.
Quadrupolar SplittingsOrientation and dynamics of the C-D bond vector.

A major challenge in NMR studies of large proteins is spectral overlap, where signals from different amino acid residues obscure one another. nih.govresearchgate.net Isotopic labeling, including deuteration, is a key strategy to mitigate this problem. nih.govresearchgate.netacs.orgamericanpeptidesociety.orgnih.gov The use of this compound in peptide synthesis allows for the specific introduction of deuterium at the proline C2, C5, and C5 positions.

This selective deuteration simplifies complex ¹H-NMR spectra by reducing the number of proton signals in crowded regions. Furthermore, in ¹³C- and ¹⁵N-edited NMR experiments, the presence of deuterium can lead to narrower linewidths for neighboring nuclei, thereby improving spectral resolution and sensitivity, which is especially beneficial for larger biomolecules. northwestern.eduutoronto.cacambridge.org

Proline residues introduce unique conformational constraints into a polypeptide chain due to their cyclic side chain. nih.gov This can result in two distinct puckered conformations of the five-membered ring (Cγ-endo and Cγ-exo) and can influence the cis/trans isomerization of the preceding peptide bond. nih.govnih.govugent.be The incorporation of this compound enables detailed NMR studies to probe these conformational equilibria.

Changes in the chemical shifts and coupling constants of the deuterium and adjacent nuclei can provide insights into the puckering state of the proline ring and the cis/trans isomer ratio of the X-Pro peptide bond. nih.gov This information is critical for understanding the structure and function of proline-rich motifs, which are often involved in protein-protein interactions and signaling pathways. frontiersin.orgbiorxiv.org

Mass Spectrometry-Based Approaches for Peptide Conformation and Interaction Studies

Mass spectrometry (MS) has become an indispensable tool in structural biology, offering insights into protein conformation, dynamics, and interactions. mabion.eu The use of isotopically labeled compounds like this compound can enhance the information content of MS-based experiments.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing the solvent accessibility and dynamics of proteins. nih.govacs.org The method relies on monitoring the exchange of backbone amide protons with deuterium from a deuterated solvent. youtube.com While proline itself does not have a backbone amide proton and therefore does not directly participate in the exchange, the presence of deuterated proline can serve as an internal mass marker. nih.govyoutube.com

The incorporation of this compound into a peptide provides a stable, non-exchangeable mass shift in specific peptide fragments. This can aid in the identification and tracking of these fragments during HDX-MS experiments, particularly in complex protein systems. Furthermore, the conformational constraints imposed by proline can influence the local and global dynamics of the protein, which is reflected in the HDX rates of neighboring residues.

Table 2: Applications of D-Proline Labeling in HDX-MS

ApplicationRole of Deuterated Proline
Peptide MappingProvides a stable mass tag for confident identification of proline-containing peptides.
Conformational StudiesThe rigid nature of proline influences the local hydrogen bonding network and solvent accessibility, which can be indirectly observed through the exchange rates of adjacent residues.
Protein-Ligand InteractionsChanges in the exchange rates of peptides surrounding a proline-rich binding site upon ligand association can be more reliably tracked.

Vibrational Spectroscopy (FTIR, Raman) for Secondary Structure Analysis of Labeled Peptides

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are sensitive probes of the secondary structure of peptides and proteins. mdpi.com The frequencies of the amide I and amide II bands in the infrared spectrum are particularly informative about the presence of α-helices, β-sheets, and random coils. uci.eduresearchgate.net

The introduction of deuterium atoms, as in this compound, can induce subtle shifts in the vibrational frequencies of nearby bonds. While the effect on the main amide bands might be indirect, the C-D stretching vibrations themselves can appear in a less congested region of the spectrum, providing a specific probe for the local environment of the proline residue. Isotopic labeling can also be used in conjunction with advanced techniques like Vibrational Circular Dichroism (VCD) to gain more detailed structural information. nih.govrsc.org

Mechanistic Studies and Pathway Tracing in Chemical and Biochemical Systems

Use as Probes for Investigating Enzymatic Mechanisms Involving Proline Residues

The use of deuterated amino acids is a cornerstone of mechanistic enzymology, primarily through the investigation of the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. Since a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly with the deuterated substrate.

D-Proline-2,5,5-D3-N-fmoc is designed to probe enzymatic reactions involving proline. After deprotection of the Fmoc group and incorporation into a peptide substrate, this labeled proline can be used to study enzymes such as:

Proline Racemases: These enzymes interconvert L- and D-proline. Studies using proline deuterated at the C-2 position have been instrumental in understanding the transition state of the racemization reaction. nih.gov A significant KIE upon substitution at this position indicates that the abstraction of the α-proton is a key step in the catalytic mechanism. nih.gov

Prolyl Isomerases (PPIases): These enzymes catalyze the cis-trans isomerization of the peptide bond preceding a proline residue, a crucial step in protein folding. While this process does not involve breaking a C-H bond on the proline ring, deuterium (B1214612) labels can still be used to study conformational dynamics and potential secondary isotope effects.

Prolyl Hydroxylases: These enzymes are critical in the post-translational modification of collagen. While they primarily act on the C-4 position, labels at C-2 and C-5 can help delineate substrate binding and conformational requirements within the enzyme's active site.

By comparing the kinetic parameters (k_cat, K_M) of an enzyme with a deuterated substrate versus an undeuterated one, researchers can gain detailed insights into the transition state of the reaction, confirming which bonds are broken or formed during the slowest step of the catalytic cycle.

Deuterium Label PositionMechanistic Question AddressedExample Enzyme Class
2-D Is the α-proton (C2-H) abstracted in the rate-determining step?Proline Racemases nih.gov
5,5-D2 Does the conformation of the pyrrolidine (B122466) ring influence the transition state? (Secondary KIE)Prolyl Isomerases, Prolyl Hydroxylases

Application in Tracing Biochemical Pathways and Metabolic Fluxes

Stable isotope labeling is a fundamental technique for mapping metabolic pathways and quantifying the rate of flow, or flux, of metabolites through these pathways. nih.govnih.gov Metabolic Flux Analysis (MFA) using labeled compounds provides a dynamic picture of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone. nih.govnih.gov

D-Proline-2,5,5-D3, once freed from its Fmoc protecting group, can be used as a tracer to follow the metabolic fate of proline in a biological system. When introduced to cells or organisms, the deuterated proline is taken up and incorporated into the cellular machinery. Researchers can then track the journey of the deuterium labels using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. springernature.com

Key applications include:

Protein Synthesis and Turnover: By measuring the rate of incorporation of D-Proline-2,5,5-D3 into newly synthesized proteins and its subsequent disappearance, scientists can determine the turnover rates of specific proteins or the entire proteome.

Metabolic Conversion: Proline is a precursor for other important molecules, such as hydroxyproline (B1673980) and glutamate. By analyzing the distribution of deuterium in these downstream metabolites, it is possible to trace the pathways of proline catabolism and quantify their activity.

Subcellular Compartmentation: Advanced techniques can distinguish the presence of the labeled proline and its metabolites in different cellular compartments (e.g., mitochondria vs. cytoplasm), providing insights into metabolic organization. researchgate.netresearchgate.net

This approach is invaluable in systems biology for understanding how metabolic networks respond to genetic modifications or environmental changes and for identifying metabolic dysregulation in diseases. nih.gov

Elucidation of Reaction Mechanisms in Organocatalysis and Asymmetric Synthesis using Deuterium Labeling

Proline is a renowned organocatalyst, capable of catalyzing a wide range of asymmetric reactions, such as aldol (B89426), Mannich, and Michael reactions, with high enantioselectivity. wikipedia.orglongdom.orgnih.gov The catalytic cycle of proline typically involves the formation of key intermediates like enamines or iminium ions. longdom.orgyoutube.com Deuterium labeling is a critical tool for probing the detailed mechanisms of these reactions and validating proposed transition state models. youtube.com

In this context, D-Proline-2,5,5-D3 (after removal of the Fmoc group) can be used to investigate:

Kinetic Isotope Effects: The deuterium at the C-2 position is particularly informative. In many proline-catalyzed reactions, the C-H bond at this position is not broken. Therefore, observing a lack of a primary KIE when using 2-D-proline can help rule out mechanisms where this bond is cleaved. Conversely, a secondary KIE might be observed, providing information about changes in hybridization at the α-carbon in the transition state.

Transition State Geometry: The stereochemical outcome of proline-catalyzed reactions is determined by the geometry of the transition state. wikipedia.orgyoutube.com For example, in the proline-catalyzed aldol reaction, the widely accepted Zimmerman-Traxler model proposes a six-membered, chair-like transition state involving the enamine, the aldehyde, and the carboxylic acid of the proline catalyst. youtube.com Deuterium labels can subtly alter steric and electronic properties, and any resulting changes in stereoselectivity can be used to refine these models.

Proton Transfer Steps: The carboxylic acid group of proline often acts as a proton donor/acceptor in the catalytic cycle. longdom.orgnih.gov While the labels in D-Proline-2,5,5-D3 are on the carbon skeleton, studying their influence in conjunction with labeling the exchangeable proton on the carboxylic acid (using a deuterated solvent like D₂O) can help dissect the roles of different proton transfer events in the mechanism.

By systematically using isotopically labeled catalysts, chemists can build a detailed picture of the reaction pathway, which is essential for understanding the origins of stereoselectivity and for designing more efficient and selective organocatalysts. rsc.org

Theoretical and Computational Studies of D Proline 2,5,5 D3 N Fmoc and Its Derivatives

Quantum Chemical Calculations (e.g., DFT) for Mechanistic Insights into Deuteration

Deuterium-labeled compounds are valuable tools for investigating reaction pathways. thalesnano.com DFT calculations can be employed to model the transition states and reaction energy profiles of various potential deuteration routes. For the synthesis of D-Proline-2,5,5-D3, this would involve modeling the H-D exchange reactions on the proline ring.

Key areas of investigation using DFT would include:

Activation Barriers: Calculating the energy barriers for the abstraction of protons at the C2 and C5 positions of the proline ring and their subsequent replacement with deuterons. This would help in understanding the regioselectivity of the deuteration process.

Catalyst-Substrate Interactions: In catalyzed reactions, such as those using a Palladium on carbon (Pd/C) with an aluminum and heavy water (D₂O) system, DFT can model the interaction of the proline substrate with the catalyst surface. mdpi.com This can reveal how the catalyst facilitates the H-D exchange.

Kinetic Isotope Effects (KIEs): DFT can predict the primary and secondary KIEs for the deuteration reaction. These theoretical predictions can then be compared with experimental data to validate the proposed mechanism.

A hypothetical DFT study on the deuteration of proline might involve the following steps:

Optimization of the ground state geometry of the proline reactant.

Identification of possible transition state structures for H-D exchange at the C2 and C5 positions.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima or transition states) and to compute zero-point energies.

Calculation of the intrinsic reaction coordinate (IRC) to ensure that the transition state connects the reactant and product.

These calculations would provide a detailed atomistic-level understanding of the forces and energies involved in the deuteration process, guiding the optimization of reaction conditions for synthesizing D-Proline-2,5,5-D3 with high isotopic purity.

Molecular Dynamics Simulations of Deuterated Peptides and Peptidomimetics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the structure, dynamics, and thermodynamics of biological macromolecules. nih.gov Incorporating deuterated amino acids like D-Proline-2,5,5-D3 into peptides can have subtle effects on their conformational dynamics, which can be explored using MD simulations.

Proline is unique among amino acids due to its cyclic side chain, which restricts its conformational freedom and influences the local and global structure of peptides. frontiersin.orgnih.gov The cis-trans isomerization of the peptide bond preceding a proline residue is a critical factor in protein folding and dynamics. mdpi.com

Impact of Deuteration on Peptide Dynamics:

The primary effect of substituting hydrogen with deuterium (B1214612) is an increase in mass. In the context of D-Proline-2,5,5-D3, the deuteration at the C2, C5, and C5 positions increases the mass of the proline residue. While MD simulations often use a united-atom model where non-polar hydrogens are not explicitly represented, heavy atoms' masses are still relevant. The increased mass of the deuterated carbon atoms would lead to slower vibrational motions.

A research study on UV photodissociation of proline-containing peptide ions utilized H/D exchange experiments to confirm fragmentation mechanisms, highlighting the role of deuteration in studying peptide dynamics. nih.gov

Potential Findings from MD Simulations of Peptides with D-Proline-2,5,5-D3:

Slight Alterations in Local Flexibility: The increased mass at the C5 position might slightly dampen the puckering motion of the pyrrolidine (B122466) ring.

Changes in Vibrational Spectra: The most significant and predictable effect would be a shift in the vibrational frequencies of the C-D bonds compared to C-H bonds, which can be calculated from the trajectories and compared with experimental spectroscopic data.

Gaussian accelerated molecular dynamics has been used to overcome the free energy barrier and simulate proline isomerization in peptides, allowing for sufficient sampling of the cis and trans states on a microsecond timescale. researchgate.netnih.gov Similar advanced simulation techniques could be applied to peptides containing D-Proline-2,5,5-D3 to investigate if the deuteration has any discernible effect on the kinetics of cis-trans isomerization.

Conformational Analysis and Potential Energy Landscapes of Deuterated Proline Residues

The conformational preferences of proline are a key determinant of peptide and protein structure. nih.gov The cyclic nature of proline's side chain restricts the backbone dihedral angle φ and influences the puckering of the five-membered ring. nih.gov

The potential energy landscape of a molecule describes its energy as a function of its geometry. For proline, this landscape is characterized by multiple minima corresponding to different ring pucker conformations (UP and DOWN) and the cis/trans isomerization of the preceding peptide bond.

Influence of Deuteration on Conformational Preferences:

The substitution of hydrogen with deuterium at the 2, 5, and 5 positions of the proline ring can subtly alter the potential energy landscape due to changes in zero-point vibrational energy (ZPVE). The C-D bond has a lower ZPVE than the C-H bond. This difference can lead to a slight preference for conformations where the deuterium atom is in a more sterically hindered position compared to hydrogen, a phenomenon known as the stereoelectronic isotope effect.

Systematic ab initio calculations on L-proline have been performed to map its potential energy surface by rotating the carboxylic group. researchgate.net Similar computational studies could be conducted on D-Proline-2,5,5-D3 to precisely quantify the impact of deuteration on the relative energies of its conformers.

Key Conformational Features of Proline:

FeatureDescriptionPotential Impact of Deuteration (D-Proline-2,5,5-D3)
Ring Pucker The pyrrolidine ring of proline is not planar and exists in two major puckered conformations, Cγ-exo (DOWN) and Cγ-endo (UP).The change in mass and ZPVE at C5 could slightly alter the relative energies and interconversion barrier between the endo and exo puckers.
Backbone Dihedral Angle (φ) The φ angle is restricted to a narrow range (typically -60° to -75°) due to the cyclic side chain.Deuteration is unlikely to significantly change the allowed range of φ.
Cis-Trans Isomerization The peptide bond preceding proline can exist in either a cis or trans conformation, with the energy barrier for isomerization being relatively low compared to other amino acids. mdpi.comDeuteration at C2 and C5 is not expected to have a major electronic effect on the peptide bond, so the impact on the cis-trans isomerization barrier should be minimal.

While the effects of deuteration on the conformational landscape are expected to be subtle, they could be significant in systems where small energy differences are critical, such as in the study of enzyme kinetics or in high-resolution structural biology.

Computational Design and Prediction of Novel Peptide Structures Incorporating D-Proline-2,5,5-D3

Computational peptide design aims to create new peptide sequences with specific structures and functions. nih.gov This field has been advanced by the development of sophisticated modeling toolkits, force fields, and machine learning approaches. nih.gov The unique structural properties of proline make it a valuable residue in peptide design for introducing turns, kinks, or rigid segments. nih.gov

The incorporation of D-Proline-2,5,5-D3 into computationally designed peptides could be leveraged for several purposes:

Probes for Structural Biology: Deuterated amino acids are widely used in NMR spectroscopy to simplify complex spectra and aid in structure determination. thalesnano.com Peptides designed with D-Proline-2,5,5-D3 could serve as probes to study peptide-protein interactions or to determine the precise conformation of the proline ring in a bound state.

Kinetic Isotope Effect Studies: In cases where a C-H bond at the 2 or 5 position of proline is involved in an enzymatic reaction, substituting it with a C-D bond would lead to a kinetic isotope effect. Designing peptides with D-Proline-2,5,5-D3 at specific positions can help to elucidate enzyme mechanisms.

Challenges and Approaches in Peptide Structure Prediction:

Predicting the three-dimensional structure of a peptide from its amino acid sequence is a significant challenge, especially for small and flexible peptides that can adopt multiple conformations in solution. youtube.com Methods that combine molecular dynamics simulations with machine learning are being developed to predict the structural ensembles of peptides. nih.gov

For peptides containing D-Proline-2,5,5-D3, existing force fields would need to be parameterized to accurately account for the properties of the deuterated residue. High-temperature molecular dynamics has been shown to be effective for the accurate structure prediction of proline-containing cyclic peptides by enhancing the sampling of cis/trans-isomerization. nih.gov

Workflow for Designing Peptides with D-Proline-2,5,5-D3:

Define Target Structure/Function: Specify the desired fold or biological activity of the peptide.

In Silico Design: Use computational tools to generate and screen peptide sequences. This may involve placing D-Proline-2,5,5-D3 at positions where its unique properties are advantageous.

Structure Prediction and Refinement: Employ MD simulations and other modeling techniques to predict the conformational ensemble of the designed peptide.

Experimental Validation: Synthesize the designed peptide and characterize its structure and function using experimental methods like NMR, X-ray crystallography, or biological assays.

The computational design of peptides incorporating D-Proline-2,5,5-D3 holds promise for creating novel research tools and therapeutic agents with tailored properties.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Routes for Specific Deuteration Patterns

The development of efficient and site-specific methods for deuterium (B1214612) labeling of amino acids is a growing area of research. mdpi.com Current strategies for producing deuterated amino acids often involve either direct hydrogen/deuterium exchange on the target molecule or synthesis from deuterated precursors. mdpi.com While direct exchange can be cost-effective, particularly when using D₂O as the deuterium source, it can sometimes result in partial labeling and racemization. mdpi.com

Future research will likely focus on developing more refined synthetic routes that offer greater control over the position and extent of deuteration. This includes the exploration of novel catalysts and reaction conditions to improve the efficiency and selectivity of the labeling process. For instance, metal-catalyzed hydrogen/deuterium exchange under hydrothermal conditions is a promising approach. mdpi.com Additionally, enzymatic methods are emerging as a powerful tool for achieving high site-selectivity in deuterium incorporation. nih.gov The development of chemoenzymatic strategies could offer a synergistic approach, combining the versatility of chemical synthesis with the high specificity of biocatalysis.

A key goal in this area is to create a toolbox of synthetic methods that allow for the "on-demand" synthesis of D-proline with specific deuteration patterns beyond the 2,5,5-positions. This would enable researchers to fine-tune the properties of the resulting peptides for specific applications.

Synthetic Approach Advantages Challenges Future Research Focus
Direct H/D Exchange Cost-effective (uses D₂O) mdpi.comPartial labeling, potential for racemization mdpi.comDevelopment of more selective catalysts to control exchange sites.
Synthesis from Deuterated Precursors High level of isotopic enrichmentCan be multi-step and costlyDesigning more convergent and atom-economical synthetic pathways.
Metal-Catalyzed Hydrothermal Exchange Can be applied to late-stage intermediates mdpi.comRequires optimization of catalysts and reaction conditionsExploration of a wider range of metal catalysts and support materials.
Enzymatic Methods High site-selectivity and stereoselectivity nih.govLimited to specific enzyme substratesEnzyme engineering to expand substrate scope and improve efficiency.

Expansion of Applications in Advanced Chemical Biology and Materials Science

The unique properties of deuterated compounds make them valuable tools in chemical biology and materials science. acs.org The incorporation of D-Proline-2,5,5-D3-N-fmoc into peptides can provide insights into protein structure, dynamics, and interactions. proteogenix.science

In chemical biology, a significant application lies in using deuterium as a stable isotope label for quantitative proteomics. biosynth.com Peptides containing D-Proline-2,5,5-D3 can serve as internal standards in mass spectrometry-based assays, allowing for precise quantification of proteins in complex biological samples. biosynth.comcreative-peptides.com This is particularly valuable for biomarker discovery and validation. biosynth.com Furthermore, the kinetic isotope effect of deuterium can be exploited to probe enzyme mechanisms and metabolic pathways. pnas.org

In materials science, the incorporation of deuterated amino acids into self-assembling peptides and other biomaterials can influence their properties. The subtle changes in bond strength and vibrational frequencies upon deuteration can affect the stability and conformational dynamics of these materials. pnas.org Future research may explore how the specific placement of deuterium in proline, a residue known to influence peptide secondary structure, can be used to engineer novel biomaterials with tailored properties. chemimpex.comcymitquimica.com

Field Application of this compound Potential Research Directions
Chemical Biology Internal standard for quantitative proteomics. biosynth.comcreative-peptides.comDevelopment of multiplexed assays for biomarker quantification. biosynth.com
Probing enzyme mechanisms via the kinetic isotope effect. pnas.orgInvestigating the role of proline isomerization in protein function.
Elucidating metabolic pathways. simsonpharma.comTracing the fate of proline in cellular metabolism. researchgate.net
Materials Science Modulating the properties of self-assembling peptides.Engineering peptide-based biomaterials with enhanced stability or responsiveness.
Studying the structure of biomaterials using neutron scattering. Designing novel drug delivery systems based on deuterated peptides.

Integration with Hybrid Analytical Platforms for Enhanced Structural and Mechanistic Resolution

The analysis of deuterated peptides is often performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. proteogenix.science The integration of these techniques with other analytical methods in hybrid platforms can provide a more comprehensive understanding of peptide structure and function.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics. nih.govnih.gov By monitoring the rate of deuterium exchange, researchers can identify regions of a protein that are exposed to the solvent or involved in interactions. nih.gov The use of this compound in peptide synthesis can complement HDX-MS studies by providing a stable, non-exchangeable isotopic label.

Future advancements in this area will likely involve the coupling of HDX-MS with other techniques such as ion mobility spectrometry (IMS) and cryogenic electron microscopy (cryo-EM). IMS can separate ions based on their size and shape, providing an additional dimension of structural information. Cryo-EM, on the other hand, can provide high-resolution structural data for large protein complexes. The integration of these techniques will enable a multi-faceted approach to studying the structure and dynamics of complex biological systems. mdpi.com

Analytical Technique Role of this compound Future Integration
Mass Spectrometry (MS) Internal standard for quantification. biosynth.comCoupling with ion mobility spectrometry (IMS-MS) for enhanced structural separation.
Probing protein conformation in HDX-MS. nih.govIntegration with native mass spectrometry to study non-covalent interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Simplifying complex spectra and aiding in structure determination. proteogenix.scienceCombination with solid-state NMR for studying insoluble proteins and biomaterials.
Neutron Scattering Enhancing contrast in structural studies of biological assemblies. Correlative studies with other imaging techniques like cryo-EM.

Exploration of this compound in Novel Peptide-Based Research Tools and Probes

The development of novel peptide-based probes is essential for studying biological processes in real-time. The unique properties of this compound can be leveraged to create innovative research tools.

One promising area is the development of peptide probes for assessing the mechanical forces in biological tissues. nih.gov The conformational rigidity of proline can influence the structure of a peptide, and the incorporation of a deuterated analog could be used to fine-tune the properties of such probes. cymitquimica.com For example, peptide-based probes that bind to specific extracellular matrix proteins could be designed to report on the tensional state of these fibers in healthy and diseased tissues. nih.govresearchgate.net

Furthermore, the azide-alkyne cycloaddition "click" reaction is a powerful tool for bioconjugation. cam.ac.ukresearchgate.net By incorporating an azido-functionalized amino acid alongside D-Proline-2,5,5-D3 in a peptide sequence, researchers can create dual-functional probes. These probes could be used for a variety of applications, such as targeted drug delivery or in vivo imaging, where the deuterated proline serves as a spectroscopic marker and the azide (B81097) allows for the attachment of a payload or imaging agent.

Future research will focus on designing and synthesizing a new generation of peptide-based tools that incorporate this compound to provide enhanced functionality and analytical capabilities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.